5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two furan rings, a bromine atom, and a methoxyethyl group
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds, in general, have been known to interact with various biological targets leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
Furan derivatives have been associated with a variety of therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide typically involves the following steps:
Amidation: The brominated furan is then subjected to an amidation reaction with 2-(furan-2-yl)-2-methoxyethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the furan rings.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide
- 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-16-10(8-3-2-6-17-8)7-14-12(15)9-4-5-11(13)18-9/h2-6,10H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNDWOIQVAJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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